molecular formula C25H28N4O4S B13861873 N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B13861873
M. Wt: 480.6 g/mol
InChI Key: LOKQVYXEFOLCNI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups including an ethoxyphenyl group, a methyl group, and a pyridinylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonamide core: The initial step involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 4-ethoxyaniline under acidic conditions to form the corresponding sulfonamide intermediate.

    Reduction of the nitro group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling with pyridinylpiperazine: The final step involves the coupling of the amine intermediate with 4-pyridin-2-ylpiperazine-1-carbonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating bacterial infections, cancer, and neurological disorders.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of sulfonamide-based drugs and their interactions with enzymes and receptors.

    Chemical Biology: The compound is utilized in chemical biology to investigate the structure-activity relationships of sulfonamide derivatives and their effects on cellular processes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s piperazine moiety can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide: Lacks the pyridinylpiperazine moiety, resulting in different biological activity.

    4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide: Lacks the ethoxyphenyl group, affecting its interaction with biological targets.

    N-(4-ethoxyphenyl)-4-methyl-3-(4-piperazine-1-carbonyl)benzenesulfonamide: Lacks the pyridinyl group, altering its pharmacological properties.

Uniqueness

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide is unique due to the presence of both the ethoxyphenyl and pyridinylpiperazine moieties, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups allows for specific interactions with a wide range of molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C25H28N4O4S/c1-3-33-21-10-8-20(9-11-21)27-34(31,32)22-12-7-19(2)23(18-22)25(30)29-16-14-28(15-17-29)24-6-4-5-13-26-24/h4-13,18,27H,3,14-17H2,1-2H3

InChI Key

LOKQVYXEFOLCNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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